PCPSZNKSCXDFOD-AEZQTUKVSA-N
Description
The compound with the InChIKey PCPSZNKSCXDFOD-AEZQTUKVSA-N corresponds to 1,2-benzoxazol-5-amine (CAS 239097-74-6), a heterocyclic aromatic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. This benzoxazole derivative is synthesized via the reduction of 5-nitro-1,2-benzoxazole using SnCl₄ and SnCl₂·2H₂O in concentrated HCl, yielding a 95% product . Key properties include:
- Solubility: 1.55 mg/mL (high aqueous solubility).
- Bioactivity: Blood-brain barrier (BBB) permeability (yes), CYP1A2 enzyme inhibition.
- Bioavailability Score: 0.55 (moderate).
The compound’s polar surface area (TPSA) and log P values (calculated via XLOGP3: 2.15) suggest moderate lipophilicity, balancing membrane permeability and solubility . Its synthesis and characterization are supported by methodologies detailed in recent catalysis and materials science literature .
Properties
Molecular Formula |
C22H27N3O4 |
|---|---|
Molecular Weight |
397.475 |
InChI |
InChI=1S/C22H27N3O4/c1-13(2)9-11-23-20(27)18-17-8-10-22(29-17)12-25(21(28)19(18)22)16-6-4-15(5-7-16)24-14(3)26/h4-8,10,13,17-19H,9,11-12H2,1-3H3,(H,23,27)(H,24,26)/t17-,18?,19+,22-/m0/s1 |
InChI Key |
PCPSZNKSCXDFOD-AEZQTUKVSA-N |
SMILES |
CC(C)CCNC(=O)C1C2C=CC3(C1C(=O)N(C3)C4=CC=C(C=C4)NC(=O)C)O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
- Structural vs. Functional Similarity : High similarity scores (0.97) in benzoxazole analogs imply conserved bioactivity, but experimental validation is needed for precise comparisons.
- Data Gaps : Detailed properties (e.g., exact CYP inhibition profiles, toxicity) for analogs in are unavailable, highlighting the need for further studies.
- Contradictions : While both compound classes exhibit BBB permeability, their therapeutic applications diverge—benzoxazoles in CNS-targeted drugs vs. boronic acids in Suzuki-Miyaura catalysis .
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